N-cyclobutyl-2-iodobenzamide
Description
Properties
IUPAC Name |
N-cyclobutyl-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-7-2-1-6-9(10)11(14)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXEDHHKSHSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Acid Chloride Formation :
2-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–25°C. The reaction typically completes within 2–4 hours, yielding 2-iodobenzoyl chloride. -
Amide Bond Formation :
The acid chloride reacts with cyclobutylamine in the presence of a base (e.g., triethylamine) to neutralize HCl. Solvents such as tetrahydrofuran (THF) or ethyl acetate are employed, with reaction times of 12–24 hours at room temperature.
Challenges :
-
Commercial availability of 2-iodobenzoic acid is limited, necessitating in situ preparation via iodination of benzoic acid derivatives.
-
Competing hydrolysis of the acid chloride requires strict anhydrous conditions.
Halogen Exchange from N-Cyclobutyl-2-Bromobenzamide
This method exploits halogen exchange reactions to replace bromine with iodine at the 2-position.
Finkelstein-Type Reaction
A modified Finkelstein reaction employs potassium iodide (KI) and a copper(I) catalyst (e.g., CuI) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).
Optimization Insights :
-
Yields improve with excess KI (2–3 equivalents) and prolonged reaction times (24–48 hours).
-
Side products arise from competing elimination or aryl radical formation, mitigated by inert atmosphere (N₂ or Ar).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling offers a versatile route, particularly when direct iodination is impractical.
Ullmann-Type Coupling
Aryl halides (e.g., 2-bromo-N-cyclobutylbenzamide) react with iodide sources (e.g., NaI) in the presence of Pd(OAc)₂ and ligands like XPhos. The reaction proceeds in toluene at 100°C, achieving iodination via oxidative addition and reductive elimination.
Key Parameters :
-
Catalyst loading: 5–10 mol% Pd.
-
Ligand-to-Pd ratio: 2:1 ensures stability of the active catalytic species.
Directed Ortho-Metalation and Iodination
For substrates lacking pre-installed halogens, directed metalation enables regioselective iodination.
Methodology
-
Lithiation :
N-Cyclobutylbenzamide is treated with lithium diisopropylamide (LDA) at -78°C in THF, generating a lithiated intermediate at the ortho position. -
Iodine Quenching :
Addition of iodine (I₂) or N-iodosuccinimide (NIS) affords the 2-iodo product.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the benzamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or nitriles.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Corresponding amines are produced.
Scientific Research Applications
N-cyclobutyl-2-iodobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The cyclobutyl group may contribute to the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Substituent Variations
The nature of the N-substituent significantly impacts steric hindrance, solubility, and biological activity. Key analogs include:
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| N-Cyclobutyl-2-iodobenzamide | Cyclobutyl | C₁₁H₁₂INO | 329.13 | Moderate steric bulk, potential for planar crystal packing |
| N-Cyclopentyl-2-iodobenzamide | Cyclopentyl | C₁₂H₁₄INO | 343.15 | Increased lipophilicity due to larger alkyl group |
| N-Cyclopropyl-N-ethyl-4-iodobenzamide | Cyclopropyl + Ethyl | C₁₃H₁₅INO | 328.17 | High ring strain (cyclopropyl), enhanced reactivity |
Benzamide Substituent Variations
The position and type of substituents on the benzoyl ring alter electronic effects and binding affinity:
| Compound Name | Benzamide Substituent | Key Differences from 2-Iodo |
|---|---|---|
| 2-Aminobenzamide | -NH₂ at C2 | Electron-donating group; higher solubility in polar solvents |
| 2-Chlorobenzamide | -Cl at C2 | Smaller atom size than iodine; weaker electron-withdrawing effect |
| N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-2-iodobenzamide | -I at C2 + hydrazine | Extended conjugation reduces electrophilicity; dichlorophenyl enhances hydrophobicity |
- 2-Iodo vs. 2-Amino: The iodine atom’s strong electron-withdrawing nature deactivates the benzamide ring, reducing nucleophilic substitution rates compared to amino groups .
- 2-Iodo vs. 2-Chloro : Iodine’s larger atomic radius may hinder π-stacking interactions but improve halogen bonding in crystal structures .
Research Findings and Trends
- Electronic Effects : The 2-iodo group increases the compound’s electrophilicity, making it susceptible to nucleophilic aromatic substitution under harsh conditions .
- Crystallographic Behavior : Iodine’s polarizability facilitates halogen bonding, as observed in iodobismuthate complexes (e.g., CCDC 2167555), though direct data on benzamides is lacking .
Biological Activity
N-cyclobutyl-2-iodobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group and an iodine atom attached to a benzamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Research indicates that this compound may exhibit its biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.
- Receptor Modulation : It interacts with specific receptors in the body, potentially altering signaling pathways associated with disease states.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 ± 2.1 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 ± 1.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.5 ± 0.9 | Activation of caspase pathways |
These results suggest that this compound could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Case Studies
- Case Study on MCF-7 Cells : In vitro experiments showed that treatment with this compound led to a significant decrease in cell viability after 48 hours, with morphological changes indicative of apoptosis observed via microscopy.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of this compound prior to inducing oxidative stress resulted in reduced neuronal damage, as measured by histological analysis and behavioral assessments.
Q & A
Q. How should conflicting spectral data be reported in publications?
- Guidelines : Disclose all raw data (e.g., NMR FID files, XRD .cif files) in supplementary materials. Annotate anomalies with potential explanations (e.g., solvent polarity, crystal packing effects) and statistical confidence intervals. Cross-reference with analogous compounds (e.g., (5-chlorothiophen-2-yl)(cyclobutyl)methanone ) to contextualize deviations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
